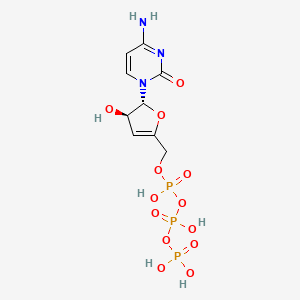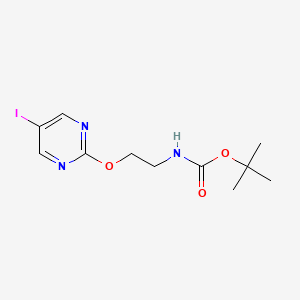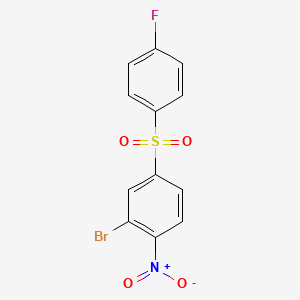
5-(Difluoromethoxy)-2-hydroxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2-hydroxytoluene is an organic compound characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-hydroxytoluene typically involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the reaction of acamol with sodium hydroxide to generate acetyl aminophenol sodium, which then reacts with freon-11 to produce 4-difluoromethoxy acetanilide . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, good quality, and minimal pollution . The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions, with careful control of reaction conditions to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-hydroxytoluene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
5-(Difluoromethoxy)-2-hydroxytoluene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-hydroxytoluene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes . The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-hydroxytoluene
- 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
Uniqueness
5-(Difluoromethoxy)-2-hydroxytoluene is unique due to the presence of both difluoromethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O2/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8,11H,1H3 |
InChI Key |
NNNHJDFCOCGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




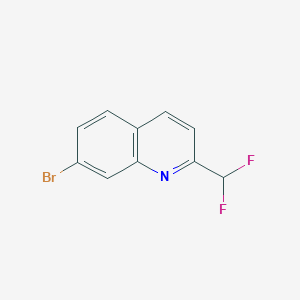
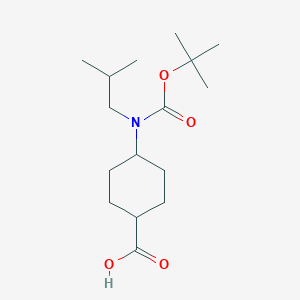

![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)
[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)
